molecular formula C2H3F3OS B14739468 Trifluoro(methanesulfinyl)methane CAS No. 2697-49-6

Trifluoro(methanesulfinyl)methane

Cat. No.: B14739468
CAS No.: 2697-49-6
M. Wt: 132.11 g/mol
InChI Key: PEPUHZJLINNJBP-UHFFFAOYSA-N
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Description

Trifluoro(methanesulfinyl)methane is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a sulfinyl group. This compound is notable for its high reactivity and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(methanesulfinyl)methane typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable reducing agent. One common method includes the use of trifluoromethanesulfonyl fluoride, which reacts with alkali metal hydroxides to form trifluoromethanesulfonate. This intermediate is then further reacted with trifluoromethanesulfonyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize the production efficiency and minimize byproducts .

Chemical Reactions Analysis

Types of Reactions: Trifluoro(methanesulfinyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylsulfinic acid, and various substituted derivatives .

Scientific Research Applications

Trifluoro(methanesulfinyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which trifluoro(methanesulfinyl)methane exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The high electronegativity of the trifluoromethyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The sulfinyl group also plays a crucial role in stabilizing reaction intermediates and facilitating the formation of desired products .

Comparison with Similar Compounds

Uniqueness: Trifluoro(methanesulfinyl)methane is unique due to its combination of a trifluoromethyl group and a sulfinyl group, which imparts distinct reactivity and stability compared to other trifluoromethylated compounds. This makes it particularly valuable in specialized chemical reactions and industrial applications .

Properties

IUPAC Name

trifluoro(methylsulfinyl)methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3OS/c1-7(6)2(3,4)5/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPUHZJLINNJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617507
Record name Trifluoro(methanesulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2697-49-6
Record name Trifluoro(methanesulfinyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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